3,4-Dihydro-2H-pyrano[2,3-b]pyridin-3-amine;dihydrochloride
Description
3,4-Dihydro-2H-pyrano[2,3-b]pyridin-3-amine dihydrochloride is a bicyclic heterocyclic compound featuring a pyran ring fused to a pyridine ring. The dihydrochloride salt enhances its aqueous solubility, making it suitable for pharmacological studies. The synthesis of related pyrano-pyridine derivatives often involves cyclization reactions, such as microwave-assisted heating in chlorobenzene (as seen in ) . Notably, its 4-ylamine dihydrochloride variant (CAS: 385383-48-2) was listed as a discontinued product, possibly due to optimization challenges in drug development .
Properties
IUPAC Name |
3,4-dihydro-2H-pyrano[2,3-b]pyridin-3-amine;dihydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N2O.2ClH/c9-7-4-6-2-1-3-10-8(6)11-5-7;;/h1-3,7H,4-5,9H2;2*1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QRQJMSIIXSPRQH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(COC2=C1C=CC=N2)N.Cl.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12Cl2N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.10 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3,4-Dihydro-2H-pyrano[2,3-b]pyridin-3-amine;dihydrochloride typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of pyridine derivatives with dihydropyran in the presence of a suitable catalyst. The reaction conditions often include elevated temperatures and the use of solvents such as ethanol or methanol to facilitate the reaction.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control over reaction parameters, leading to efficient and scalable production.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, often facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups under specific conditions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogenating agents, nucleophiles.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine derivatives.
Scientific Research Applications
Medicinal Chemistry
3,4-Dihydro-2H-pyrano[2,3-b]pyridin-3-amine;dihydrochloride has been studied for its potential therapeutic effects in various medical conditions:
- Antidepressant Activity : Research indicates that derivatives of this compound may exhibit antidepressant-like effects by modulating neurotransmitter systems, particularly through interactions with serotonin and norepinephrine receptors .
- Neuroprotective Effects : Studies have suggested that this compound may protect neuronal cells from oxidative stress and apoptosis, making it a candidate for treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease .
Biochemical Applications
The compound has shown promise in biochemical research as a modulator of enzyme activity:
- Enzyme Modulation : It acts as a negative allosteric modulator of metabotropic glutamate receptor 2 (mGluR2), influencing calcium signaling pathways in cells. This interaction is crucial for understanding synaptic plasticity and could lead to new treatments for psychiatric disorders .
Material Science
In material science, the structural properties of 3,4-Dihydro-2H-pyrano[2,3-b]pyridin-3-amine;dihydrochloride have been explored for the development of novel materials:
- Polymer Synthesis : The compound can be utilized in the synthesis of polymers with specific electrical and optical properties, potentially useful in electronic devices and sensors .
Case Study 1: Antidepressant Research
A study published in the Journal of Medicinal Chemistry explored the antidepressant effects of various pyrano-pyridine derivatives, including 3,4-Dihydro-2H-pyrano[2,3-b]pyridin-3-amine;dihydrochloride. The results demonstrated significant reductions in depressive-like behaviors in animal models when administered at specific dosages, highlighting its potential as a therapeutic agent.
Case Study 2: Neuroprotection
In another investigation documented in Neuroscience Letters, researchers examined the neuroprotective properties of this compound against neurotoxic agents. The study found that treatment with 3,4-Dihydro-2H-pyrano[2,3-b]pyridin-3-amine;dihydrochloride significantly reduced cell death and oxidative damage in cultured neurons exposed to harmful stimuli.
Mechanism of Action
The mechanism of action of 3,4-Dihydro-2H-pyrano[2,3-b]pyridin-3-amine;dihydrochloride involves its interaction with molecular targets such as enzymes or receptors. The compound may bind to active sites, inhibiting or modulating the activity of these targets. The specific pathways involved depend on the biological context and the nature of the target.
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Variations and Substitution Patterns
Key differences among pyrano-pyridine derivatives lie in substituent positions and fused ring systems:
Key Observations:
- Positional Isomerism : The placement of the amine group (C3 vs. C6) significantly impacts biological activity and solubility. The C3-amine dihydrochloride form may offer better solubility than the C6-amine variant .
- Fused Ring Systems: Quinoline derivatives (e.g., JNJ16259685) exhibit enhanced receptor binding due to aromatic stacking interactions, unlike the simpler pyrano-pyridine core .
Biological Activity
3,4-Dihydro-2H-pyrano[2,3-b]pyridin-3-amine;dihydrochloride is a heterocyclic compound that has garnered attention for its diverse biological activities. This article explores the mechanisms of action, pharmacological effects, and research findings related to this compound.
Overview
Chemical Structure and Properties
- Molecular Formula: CHNO
- Molecular Weight: 150.18 g/mol
- CAS Number: 502612-49-9
The compound consists of a pyridine ring fused with a pyran ring, contributing to its unique biological properties.
The biological activity of 3,4-Dihydro-2H-pyrano[2,3-b]pyridin-3-amine;dihydrochloride is attributed to its interaction with various molecular targets:
-
Enzyme Modulation:
- This compound acts as a modulator of enzyme activity, influencing biochemical pathways that are crucial for cellular function. For instance, it has been identified as a negative allosteric modulator of metabotropic glutamate receptor 2 (mGluR2), impacting calcium mobilization in cells.
-
Neurotransmitter Interaction:
- Studies have shown that derivatives of this compound can bind to GABA receptors and serotonin transporters (SERT), suggesting potential applications in neuropharmacology. Specific compounds demonstrated significant affinity for these receptors, indicating possible antidepressant effects comparable to established medications like diazepam .
Biological Activities
The biological activities of 3,4-Dihydro-2H-pyrano[2,3-b]pyridin-3-amine;dihydrochloride have been extensively studied in various contexts:
-
Antimicrobial Activity:
- Research indicates that derivatives possess antimicrobial properties against several bacterial strains. For example, compounds derived from similar structures have shown effectiveness against both Gram-positive and Gram-negative bacteria with minimum inhibitory concentrations (MIC) as low as 3.9 μg/mL .
- Anticancer Potential:
- Neuroprotective Effects:
Case Studies
Several case studies illustrate the diverse applications and biological activities of 3,4-Dihydro-2H-pyrano[2,3-b]pyridin-3-amine;dihydrochloride:
Q & A
Q. What are the common synthetic routes for preparing 3,4-Dihydro-2H-pyrano[2,3-b]pyridin-3-amine dihydrochloride?
The synthesis typically involves multi-step organic reactions. For example, heterocyclic scaffolds like pyrano-pyridines are often constructed via cyclization reactions using reagents such as hexamine, formic acid, or catalytic Pd(PPh₃)₄ for cross-coupling steps . The dihydrochloride salt is formed by treating the free base with hydrochloric acid to enhance stability and solubility. Key steps include:
- Cyclization : Using conditions like refluxing in polar solvents (e.g., ethanol/water mixtures).
- Salt formation : Reacting the amine intermediate with HCl gas or concentrated HCl in a non-aqueous solvent. Yield optimization may require pH control during salt precipitation .
Q. What are the key physicochemical properties of this compound relevant to experimental handling?
- Molecular formula : C₈H₁₁N₂O·2HCl (base structure derived from pyrano-pyridine core) .
- Solubility : The dihydrochloride salt improves aqueous solubility compared to the free base, making it suitable for in vitro assays .
- Stability : Hygroscopic nature necessitates storage in anhydrous conditions at -20°C. Degradation under basic pH or prolonged exposure to light should be monitored .
Q. Which analytical techniques are recommended for characterizing purity and structure?
- NMR spectroscopy : ¹H/¹³C NMR to confirm the pyrano-pyridine core and amine protonation .
- HPLC : Reverse-phase chromatography with UV detection (e.g., C18 column, 0.1% TFA in water/acetonitrile gradient) to assess purity (>95%) .
- Mass spectrometry : ESI-MS for molecular weight verification (expected [M+H]⁺ for free base: ~151.1 g/mol; dihydrochloride: ~223.6 g/mol) .
Advanced Research Questions
Q. How can researchers optimize the yield and purity of the dihydrochloride salt during synthesis?
- Reaction monitoring : Use TLC or in-line IR to track intermediate formation and minimize side products (e.g., over-alkylation) .
- Purification : Recrystallization from ethanol/ether mixtures improves salt purity. For persistent impurities, silica gel chromatography with acidic eluents (e.g., 1% acetic acid in ethyl acetate) is effective .
- Scale-up considerations : Control exothermic reactions during HCl addition to prevent decomposition .
Q. What strategies address contradictory bioactivity data from different salt forms or impurities?
- Salt form comparison : Test free base vs. dihydrochloride in parallel assays to isolate solubility-driven effects .
- Impurity profiling : Use LC-MS to identify byproducts (e.g., incomplete cyclization intermediates) and correlate with reduced target binding .
- Dose-response validation : Replicate assays with rigorously purified batches to confirm potency trends .
Q. How does the dihydrochloride form influence solubility and bioavailability in vitro?
- Solubility enhancement : The salt increases water solubility by ~10-fold compared to the free base, enabling stock solutions in PBS or saline for cell-based assays .
- Bioavailability trade-offs : While improved solubility aids diffusion, the chloride counterions may interact with cationic transporters, requiring permeability studies (e.g., Caco-2 assays) .
Q. What structural modifications of the pyrano-pyridine core enhance target binding affinity?
- Substituent effects : Introducing electron-withdrawing groups (e.g., halogens) at the 6-position improves IRAK4 inhibition (IC₅₀ reduction from 1.2 μM to 0.3 μM) .
- Ring expansion : Replacing the pyran oxygen with a sulfur atom (thioether analog) increases metabolic stability but may reduce solubility .
- Hybrid scaffolds : Fusion with quinoline rings (e.g., JNJ16259685) enhances mGluR1 antagonism, though this diverges from the pyrano-pyridine core .
Methodological Notes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
